Product packaging for 3,6-Dimethoxy-2,5-dihydropyrazine(Cat. No.:CAS No. 117856-49-2)

3,6-Dimethoxy-2,5-dihydropyrazine

Cat. No.: B14294886
CAS No.: 117856-49-2
M. Wt: 142.16 g/mol
InChI Key: GKOGHEKXGMYUSX-UHFFFAOYSA-N
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Description

Historical Context and Development of Dihydropyrazine (B8608421) Scaffolds in Organic Synthesis

Pyrazine (B50134) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and have found extensive applications in the fragrance, flavor, and pharmaceutical industries. researchgate.netresearchgate.net Naturally occurring pyrazines contribute significantly to the aroma of many raw and processed foods, while synthetic derivatives are utilized for their diverse pharmacological activities. researchgate.net The dihydropyrazine scaffold, a partially saturated version of the pyrazine ring, has emerged as a crucial structural motif in organic synthesis. researchgate.nettandfonline.com

The synthesis of pyrazine derivatives has a long history, with early methods often involving the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes to form dihydropyrazines, which are then oxidized to the corresponding pyrazines. researchgate.net Over the years, numerous synthetic approaches have been developed, including ring-closure reactions, metal-catalyzed couplings, and green chemistry methods, to access a wide array of pyrazine and dihydropyrazine derivatives. researchgate.netresearchgate.net These scaffolds serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique optoelectronic properties. tandfonline.comrsc.org The development of methodologies to create functionalized dihydropyrazine scaffolds has been instrumental in advancing various fields of chemistry. worktribe.comresearchgate.net

A pivotal moment in the application of dihydropyrazine scaffolds came with the work of Ulrich Schöllkopf in 1981. wikipedia.orgwikipedia.org He introduced the "Schöllkopf method," or the bislactim ether method, for the asymmetric synthesis of amino acids. wikipedia.orgwikipedia.org This method utilizes a chiral dihydropyrazine derivative as a template to control the stereochemistry of newly formed chiral centers. wikipedia.orgwikipedia.org Specifically, a cyclic dipeptide (a diketopiperazine) formed from glycine (B1666218) and a chiral amino acid, typically valine, is converted into a bislactim ether, which is a 3,6-dialkoxy-2,5-dihydropyrazine. wikipedia.orgwikipedia.org This development highlighted the profound potential of dihydropyrazine scaffolds not just as structural components but as powerful tools for controlling stereochemistry in asymmetric synthesis.

Significance of 3,6-Dimethoxy-2,5-dihydropyrazine as a Chiral Auxiliary and Building Block

The compound this compound, particularly its chiral derivatives, has gained prominence as a highly effective chiral auxiliary and a versatile building block in modern organic synthesis. sigmaaldrich.comchemicalbook.comtcichemicals.com Its significance is most notably demonstrated in the Schöllkopf method for the asymmetric synthesis of α-amino acids. wikipedia.orgwikipedia.org

In this context, a chiral dihydropyrazine, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, serves as a chiral glycine enolate equivalent. wikipedia.orgsigmaaldrich.com The synthesis of this chiral auxiliary begins with the condensation of glycine and (R)-valine to form a cyclic dipeptide (a 2,5-diketopiperazine). wikipedia.org This is followed by O-methylation to yield the corresponding this compound. wikipedia.orgchemicalbook.com The presence of the bulky isopropyl group from the valine effectively shields one face of the molecule. wikipedia.org

Deprotonation at the prochiral carbon atom derived from glycine creates a planar carbanion. wikipedia.org Due to the steric hindrance provided by the isopropyl group, an incoming electrophile (e.g., an alkyl halide) can only attack from the less hindered face. wikipedia.org This results in a highly stereoselective alkylation, leading to the formation of a new stereocenter with a predictable configuration. wikipedia.orgwikipedia.org Subsequent acidic hydrolysis cleaves the dihydropyrazine ring, yielding the desired α-amino acid methyl ester with a high enantiomeric excess (typically >95% ee), along with the methyl ester of the auxiliary amino acid (valine), which can be recovered. wikipedia.orgwikipedia.org

The versatility of this method allows for the synthesis of a wide range of natural and unnatural α-amino acids by simply varying the electrophile used in the alkylation step. wikipedia.org This has made this compound derivatives indispensable tools for chemists engaged in the synthesis of peptides, peptidomimetics, and other biologically active molecules requiring stereochemically pure amino acid components. sigmaaldrich.com Beyond its role as a chiral auxiliary, the dihydropyrazine core itself can be incorporated into the final target molecule, making it a valuable building block for constructing complex heterocyclic systems. worktribe.comwhiterose.ac.uk

Structural Features and Stereochemical Considerations in this compound Chemistry

The structure and stereochemistry of this compound and its derivatives are central to their function in asymmetric synthesis. The core is a six-membered ring containing two nitrogen atoms in a 1,4-relationship and a double bond between them. The "2,5-dihydro" designation indicates that the carbon atoms at positions 2 and 5 are saturated.

The key structural features of the chiral auxiliaries derived from this scaffold, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, are:

A Planarizable System: The dihydropyrazine ring can adopt a conformation that facilitates the formation of a planar enolate upon deprotonation. wikipedia.org

A Chiral Director Group: A bulky substituent, typically an isopropyl or other alkyl group derived from a natural amino acid like valine, is attached to one of the stereogenic centers (e.g., C2). wikipedia.orgwikipedia.org This group creates a sterically biased environment.

Prochiral Center: The methylene (B1212753) group (CH2) at position 5, originating from glycine, is prochiral. wikipedia.org The two protons are diastereotopic, and their selective removal by a base is the first step in creating a new stereocenter.

The stereochemical outcome of reactions involving these chiral auxiliaries is dictated by the principle of steric hindrance. As described in the Schöllkopf method, the bulky chiral directing group effectively blocks one face of the planar intermediate formed after deprotonation. wikipedia.org Consequently, the electrophile is directed to the opposite, less hindered face, resulting in a high degree of stereocontrol. wikipedia.org

X-ray crystallographic studies of related di(phenylethynyl)pyrazine derivatives have provided insights into the geometry of the pyrazine ring, showing it to be inclined relative to substituent planes. rsc.org This non-planar geometry, along with the steric and electronic properties of the substituents, plays a crucial role in determining the reactivity and stereoselectivity of these compounds.

Below is a table summarizing the key properties of a representative chiral auxiliary, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.

PropertyValue
Molecular FormulaC₉H₁₆N₂O₂
Molecular Weight184.24 g/mol
AppearanceColorless to yellow clear liquid
Density1.028 g/mL at 20 °C
Optical Activity [α]20/D−102±5°, c = 1% in ethanol
CAS Number109838-85-9

Data sourced from sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B14294886 3,6-Dimethoxy-2,5-dihydropyrazine CAS No. 117856-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117856-49-2

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3,6-dimethoxy-2,5-dihydropyrazine

InChI

InChI=1S/C6H10N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H2,1-2H3

InChI Key

GKOGHEKXGMYUSX-UHFFFAOYSA-N

Canonical SMILES

COC1=NCC(=NC1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6 Dimethoxy 2,5 Dihydropyrazine

Optimized Laboratory-Scale Syntheses of 3,6-Dimethoxy-2,5-dihydropyrazine

Laboratory-scale preparations focus on efficiency, yield, and adaptability. Key strategies involve the formation of a central diketopiperazine ring followed by O-alkylation, with modern techniques like microwave irradiation being employed to enhance reaction rates and yields.

Cyclization and O-Methylation Strategies from Diketopiperazine Precursors

The foundational approach to synthesizing this compound derivatives involves a two-step process starting from amino acids. The first step is the formation of a cyclic dipeptide, also known as a 2,5-diketopiperazine or a piperazine-2,5-dione. This is typically achieved through the cyclization of a dipeptide precursor. For instance, a chiral α-amino acid can be coupled with glycine (B1666218) to form a dipeptide, which then undergoes cyclization to yield the corresponding bis-lactam. biosynth.comwikipedia.org

The general reaction scheme is as follows:

Dipeptide Formation: An amino acid (e.g., L-Valine) is coupled with a glycine ester.

Cyclization: The resulting dipeptide ester is heated to induce cyclization, forming the diketopiperazine ring, for example, cyclo(L-Val-Gly).

O-Methylation: The diketopiperazine is treated with an O-alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to yield the final bis-lactim ether, such as (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. biosynth.comwikipedia.org

Microwave-Assisted Preparations for Efficiency Enhancement

To improve the efficiency of these syntheses, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing the formation of side products. biosynth.comresearchgate.net

In the context of diketopiperazine synthesis, microwave heating has been successfully applied to the cyclization step, often in aqueous media. sigmaaldrich.com This method is not only faster but also aligns with the principles of green chemistry by using water as a solvent. For the synthesis of Schöllkopf's chiral auxiliaries, microwave-assisted heating for the preparation of the 2,5-diketopiperazine derivative avoids the need for low-temperature reactions and the use of high-boiling point solvents, requiring only inexpensive and readily available starting materials. acs.org These protocols have been shown to produce bis-lactim ethers in high yields on a multigram scale, demonstrating a significant enhancement in laboratory efficiency. acs.org

Synthesis StepConventional MethodMicrowave-Assisted MethodReference
Diketopiperazine Cyclization Refluxing in high-boiling solvents (e.g., 1,2-dichlorobenzene) for several hours.Heating in water at high temperature (e.g., 250 °C) for 10 minutes. sigmaaldrich.comacs.org
Vilsmeier-Haack Reaction Reaction time of 18 hours.Reaction time of 5 minutes. researchgate.net

Large-Scale Manufacturing Protocols for this compound and its Derivatives

Transitioning from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and scalability. Robust protocols have been developed to manufacture derivatives like the Schöllkopf auxiliaries in significant quantities.

Development of Industrial-Scale Routes from Amino Acid Feedstocks

The key steps in this industrial route are:

N-Chloroacetylation of the Amino Acid: The starting amino acid (e.g., D-valine) is reacted with chloroacetyl chloride.

Amination: The resulting N-chloroacetylated valine is treated with ammonia (B1221849) to form the dipeptide precursor, N-glycyl-D-valine.

Cyclization: The dipeptide is cyclized by heating in a high-boiling solvent like 1,2-dichlorobenzene (B45396) to form the diketopiperazine, (R)-3-isopropylpiperazine-2,5-dione. This method allows for easy isolation of the product on a large scale. acs.org

O-Methylation: The final step is the bis-O-methylation using commercial trimethyloxonium tetrafluoroborate to yield the desired Schöllkopf auxiliary. acs.org

This scalable process demonstrates the feasibility of producing these valuable chiral reagents in the quantities required for pharmaceutical development and manufacturing.

Sustainable and Reagent-Efficient Approaches in Production

A significant achievement in the large-scale synthesis of these compounds has been the development of more sustainable and safer protocols. A key improvement is the avoidance of highly toxic and hazardous reagents. For example, improved industrial routes have successfully eliminated the use of phosgene (B1210022) or triphosgene, which were used in earlier synthetic approaches. acs.orgacs.org

Enantioselective Synthesis of Specific Stereoisomers of this compound

The primary value of this compound derivatives lies in their application as chiral auxiliaries for the enantioselective synthesis of α-amino acids. The Schöllkopf method, established in 1981, is a premier example of this application. wikipedia.org

The synthesis is inherently enantioselective as it begins with a chiral, proteinogenic amino acid such as L-valine or L-tert-leucine. biosynth.comwikipedia.org This starting material imparts its chirality to the resulting 2,5-dihydropyrazine ring system. For instance, using (R)-valine leads to the formation of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. wikipedia.org

The stereoselectivity of the process is realized in the subsequent alkylation step. The bis-lactim ether is deprotonated at the prochiral carbon atom of the glycine unit using a strong base like n-butyllithium (n-BuLi). This creates a planar carbanion. The bulky side chain of the chiral amino acid (e.g., the isopropyl group from valine) effectively blocks one face of this anion. Consequently, when an electrophile (like an alkyl iodide) is introduced, it can only approach from the less sterically hindered face. biosynth.comwikipedia.org This directed attack results in the formation of the alkylated product with very high diastereoselectivity, typically yielding enantiomeric excesses of over 95% ee after hydrolysis. wikipedia.org

This powerful methodology allows for the synthesis of a vast array of non-natural amino acids in high enantiopurity, making it an invaluable tool in medicinal chemistry and drug discovery. biosynth.com

StereoisomerStarting Amino AcidChirality of AuxiliaryResulting Amino Acid SeriesReference
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazineL-Valine(S)(R)-Amino Acids wikipedia.org
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazineD-Valine(R)(S)-Amino Acids acs.orgacs.org

Reactivity and Diverse Chemical Transformations of 3,6 Dimethoxy 2,5 Dihydropyrazine

Alkylation Reactions of the Dihydropyrazine (B8608421) Anion

A key aspect of the reactivity of 3,6-dimethoxy-2,5-dihydropyrazine and its derivatives, such as the chiral auxiliary (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, is the ability to form a carbanion at the C-6 position. researchgate.net This anion, typically generated by treatment with a strong base like butyllithium, serves as a potent nucleophile, readily participating in alkylation reactions with various electrophiles. researchgate.net This reactivity is fundamental to its application in the asymmetric synthesis of α-amino acids. researchgate.netfishersci.comsigmaaldrich.com

Mono- and Bis-Alkylation with Various Electrophiles

The anion of this compound can undergo both mono- and bis-alkylation. The extent of alkylation can be controlled by the stoichiometry of the base and the electrophile. A wide array of electrophiles, including alkyl halides and other reactive species, can be employed in these reactions. researchgate.net For instance, efficient mono-alkylation has been demonstrated with various electrophiles, and subsequent alkylation can also be achieved. researchgate.net The nature of the electrophile can significantly influence the stereochemical outcome of the reaction, a critical factor in asymmetric synthesis. researchgate.net

Table 1: Examples of Alkylation Reactions

Starting Material Base Electrophile Product
(3R)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine n-Butyllithium Alkyl Halide (3R,6S)-3-isopropyl-6-alkyl-2,5-dimethoxy-3,6-dihydropyrazine

Stereoselective Introduction of Alkenyl and Alkynyl Moieties

The alkylation of the dihydropyrazine anion is not limited to alkyl halides. It can also be used to introduce unsaturated functionalities, such as alkenyl and alkynyl groups, in a stereoselective manner. researchgate.net This allows for the synthesis of α-amino acids with unsaturated side chains, like allylglycine. researchgate.net The stereoselectivity of these reactions is a key feature, enabling the preparation of enantiomerically pure products. researchgate.net

Reactivity with Halogenated Aromatic and Heteroaromatic Substrates

The nucleophilic dihydropyrazine anion can also react with halogenated aromatic and heteroaromatic substrates. This provides a pathway for the synthesis of α-amino acids bearing aromatic and heteroaromatic side chains, such as phenylalanine. researchgate.net The reaction proceeds via nucleophilic aromatic substitution, where the anion displaces a halide on the aromatic ring.

Hydroxymethylation and Other Carbonyl-Directed Reactions

Beyond alkylation with halides, the dihydropyrazine anion exhibits reactivity towards carbonyl compounds. For example, hydroxymethylation can be achieved, leading to the formation of α-amino-β-hydroxy acids. sigmaaldrich.com This transformation expands the synthetic utility of the this compound system, providing access to a broader range of functionalized amino acid derivatives.

Deuteriation and Isotopic Labeling Studies of this compound

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in various biochemical and analytical applications. This compound and its derivatives have been the subject of deuteriation studies to understand the reactivity and stereochemistry of the system.

Regioselective Deuteriation at C-6 and its Mechanistic Implications

Base-catalyzed deuteriation of chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazines has been shown to occur regioselectively at the C-6 position. researchgate.net This process, often carried out in refluxing deuterated methanol (B129727) and water, results in the formation of the [6-²H₂]-isotopomer in high yields. researchgate.net Crucially, this deuteriation proceeds without disturbing the stereogenic center at C-3. researchgate.net

This regioselective deuteriation provides strong evidence for the formation of a carbanion at the C-6 position, which is then quenched by a deuterium (B1214612) source. The lack of epimerization at C-3 indicates that the C-3 proton is significantly less acidic than the C-6 protons. These deuterated compounds are valuable intermediates for the synthesis of α-deuteriated α-amino acids. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine
(3R)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine
(3S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine
(3R,6S)-3-isopropyl-6-alkyl-2,5-dimethoxy-3,6-dihydropyrazine
(3S,6R)-3-isopropyl-6-alkyl-2,5-dimethoxy-3,6-dihydropyrazine
Butyllithium
Allylglycine
Phenylalanine
α-amino-β-hydroxy acids
Deuterated methanol
[6-²H₂]-isotopomer
α-deuteriated α-amino acids
Serine

Applications of Deuterated Analogues in Stereochemical Elucidation

The synthesis of highly deuterated amino acids is a significant area of research. nih.gov The use of deuterated analogues of this compound provides a powerful tool for elucidating the stereochemistry of reaction mechanisms and products. Isotopic labeling with deuterium allows for detailed analysis using techniques like NMR spectroscopy to trace the stereochemical fate of atoms throughout a reaction sequence. This is particularly valuable in complex transformations where the precise determination of stereoisomers is crucial.

Ring Closing Metathesis (RCM) Applications with this compound Adducts

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds. When applied to adducts of this compound, RCM provides a pathway to novel, conformationally constrained amino acids and peptide derivatives. nih.govrsc.org These constrained structures are of great interest in medicinal chemistry and drug design as they can mimic or stabilize specific peptide conformations, leading to enhanced biological activity or selectivity. The synthesis of nisin AB dicarba analogs has been achieved using RCM, highlighting the utility of this method in creating complex biomimetic structures. rsc.org Furthermore, RCM has been instrumental in the synthesis of various carbo- and heteroaromatic compounds, demonstrating its broad applicability. mdpi.com

Metal-Catalyzed Transformations Utilizing this compound Scaffolds

Metal catalysis offers a diverse toolkit for modifying and functionalizing the this compound core and its derivatives. Palladium and ruthenium catalysts, in particular, have proven to be highly effective in promoting a range of transformations.

Palladium-Catalyzed N-Heteroannulation Reactions

Palladium-catalyzed reactions are pivotal in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.netorganic-chemistry.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones. rsc.org These reactions often proceed with high efficiency and selectivity, enabling the construction of complex molecular frameworks. The synthesis of heteroannulated indolopyrazines, for example, can be achieved through a domino sequence involving palladium-catalyzed N-H activation. nih.gov

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions to Pyrazine (B50134) Derivatives

Ruthenium catalysts are effective in promoting dehydrogenative coupling reactions, which are atom-economical processes that form new bonds with the concomitant release of hydrogen gas. nih.govacs.orgrsc.org This methodology has been successfully applied to the synthesis of substituted pyrazines from various precursors. nih.govacs.orgthieme-connect.comnih.gov For example, ruthenium nanoparticles have been shown to catalyze the synthesis of substituted pyrazines from α-diketones. nih.govacs.org Additionally, ruthenium-pincer complexes can catalyze the direct synthesis of pyrazine derivatives from diols and ammonia (B1221849). thieme-connect.com These methods provide efficient and environmentally friendly routes to pyrazine-containing molecules.

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions are fundamental processes for the construction of cyclic systems. Derivatives of this compound can participate as key components in these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethoxy 2,5 Dihydropyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules. For 3,6-dimethoxy-2,5-dihydropyrazine and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to establish the molecular framework and stereochemistry.

¹H and ¹³C NMR for Detailed Structural Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts, signal multiplicities, and coupling constants are indicative of the electronic environment and the connectivity of the atoms.

In derivatives of this compound, the methoxy (B1213986) groups typically exhibit a sharp singlet in the ¹H NMR spectrum around 3.7 ppm. The protons on the dihydropyrazine (B8608421) ring appear as a set of multiplets, with their exact chemical shifts and coupling patterns being highly dependent on the nature and stereochemistry of the substituents. For instance, in more complex derivatives, these signals can be found in the 3.5-4.5 ppm range.

The ¹³C NMR spectrum shows characteristic signals for the methoxy carbons, typically around 52 ppm. The carbons of the dihydropyrazine ring (C2, C3, C5, and C6) resonate in the region of 45-80 ppm for the sp³-hybridized carbons and 160-170 ppm for the sp²-hybridized carbons, depending on the substitution pattern.

A detailed analysis of indole-substituted this compound derivatives provides a concrete example of how NMR data is used for structural assignment. nih.gov The ¹H and ¹³C NMR spectra of these compounds were fully assigned using a combination of one- and two-dimensional NMR techniques. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-24.10 (t)C-2: 52.8
H-53.65 (m)C-5: 48.2
OCH₃3.72 (s), 3.75 (s)OCH₃: 52.3, 52.5
C-3-C-3: 163.5
C-6-C-6: 162.8

Note: The data presented is a representative example based on published literature for a derivative and may vary for the parent compound and other derivatives.

Advanced 2D NMR Techniques (e.g., NOESY, COSY) for Conformational and Connectivity Analysis

Two-dimensional NMR experiments are indispensable for unambiguously assigning complex spectra and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In the context of this compound derivatives, COSY spectra are used to confirm the connectivity of protons within the dihydropyrazine ring and any attached substituent groups. A notable finding is the observation of a five-bond coupling (⁵J(H2, H5)) in some derivatives, which is crucial for distinguishing between syn- and anti-isomers. nih.gov The magnitude of this coupling constant differs for diastereomers, providing valuable stereochemical information. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 142.16 g/mol .

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for ethers and heterocyclic compounds involve the loss of alkyl groups and ring cleavage.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Interpretation
142[C₆H₁₀N₂O₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl group
111[M - OCH₃]⁺Loss of a methoxy group
99[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
71[C₃H₅N₂O]⁺Ring fragmentation product

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C-O, and C-N bonds. The absence of certain bands, such as those for N-H or C=O stretches, can also be informative.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950-2850C-H stretchAliphatic (CH₂ and OCH₃)
~1650C=N stretchImine
1250-1050C-O stretchEther (methoxy groups)
1200-1000C-N stretchAmine

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known spectrum.

Chiral Chromatography for Enantiomeric Purity Determination

Many derivatives of this compound are chiral and are used in asymmetric synthesis, such as the well-known Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. pressbooks.pubvscht.cz Therefore, the determination of enantiomeric purity is of paramount importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for this purpose.

The separation of enantiomers is achieved by using a chiral environment, which can be introduced in one of three ways:

Chiral Stationary Phase (CSP) : The most common approach involves using a column where a chiral selector is immobilized on the stationary phase. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for the separation of various chiral compounds, including heterocyclic derivatives. nih.gov

Chiral Mobile Phase Additive (CMPA) : A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes can then be separated on a standard achiral column.

Chiral Derivatizing Agent (CDA) : The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional achiral chromatography. chiralpedia.com

For the enantiomeric purity determination of chiral derivatives of this compound, HPLC with a chiral stationary phase is a common and effective method. The choice of the specific CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers.

Computational Chemistry and Theoretical Studies of 3,6 Dimethoxy 2,5 Dihydropyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various properties of 3,6-Dimethoxy-2,5-dihydropyrazine. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(2d,p) or TZVP, are commonly used for such analyses. nih.gov

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron configuration
Global Electrophilicity (ω)2.80Propensity to accept electrons

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov By simulating the atomic motions over time, MD can reveal the conformational landscape and dynamic properties of this compound. These simulations can be performed using force fields like GROMACS to model the interatomic interactions. nih.gov

MD simulations can track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual atoms can identify regions of high flexibility within the molecule. For this compound, this would be particularly insightful for understanding the movement of the methoxy (B1213986) groups and the puckering of the dihydropyrazine (B8608421) ring. The simulations can also analyze the formation and breaking of intermolecular hydrogen bonds if the molecule is studied in a solvent. nih.gov

Prediction of Reactivity and Selectivity via Computational Models and Transition State Analysis

Computational models, particularly those based on DFT, can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate their corresponding activation energies.

For instance, in an electrophilic substitution reaction, the sites most susceptible to attack can be predicted by analyzing the Fukui functions or the molecular electrostatic potential (MEP) map. The transition state for the reaction can be located, and its energy determines the reaction barrier. Comparing the activation energies for different reaction pathways allows for the prediction of regioselectivity and stereoselectivity.

Analysis of Strain Energy in Dihydropyrazine-Containing Architectures (e.g., Quasi-Carbon Nanohoops)

While no specific studies on this compound within quasi-carbon nanohoops are available, the principles of strain energy analysis can be applied. Theoretical studies on similar structures, such as polyarylated carbon nanorings, have shown that the change in strain energy is a critical factor in predicting the feasibility of cyclization reactions to form nanobelts. chemrxiv.org DFT calculations can be used to estimate the strain energy of a molecule by comparing the energy of the strained molecule with that of a strain-free reference compound. For a dihydropyrazine-containing nanohoop, the strain energy would arise from the distortion of bond angles and lengths within the dihydropyrazine ring to accommodate the cyclic structure. A decrease in strain energy upon a chemical transformation is a strong indicator that the reaction is favorable. chemrxiv.org

Quantum Chemical Studies on Spectroscopic Properties and Spectral Interpretation

Quantum chemical calculations are invaluable for interpreting experimental spectra and predicting spectroscopic properties. researchgate.net For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. mdpi.com

Similarly, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govsemanticscholar.org By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be validated, and spectral assignments can be confirmed. nih.gov The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to ensure the correct structural assignment. nih.govnih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C255.254.8
C3162.5161.9
C545.845.3
C6162.3161.7
OCH₃ (C3)53.152.7
OCH₃ (C6)53.052.6

This table is for illustrative purposes and demonstrates the expected correlation between calculated and experimental NMR data.

Biosynthesis and Biologically Inspired Synthesis of Dihydropyrazine Derivatives

Natural Occurrence and Biosynthetic Pathways of Pyrazine (B50134) Derivatives

Pyrazine derivatives are widespread in nature, contributing significantly to the aroma and flavor of many foods and acting as signaling molecules in organisms like insects. inchem.orgscispace.commdpi.com They are frequently formed during heat processing of food through the Maillard reaction, which involves the condensation of amino acids and sugars. inchem.orgresearchgate.net However, they are also synthesized enzymatically by various organisms.

A key biosynthetic route to the 2,5-disubstituted pyrazine core, which is structurally related to 3,6-dimethoxy-2,5-dihydropyrazine, is believed to proceed through the dimerization of α-aminocarbonyl compounds. researchgate.net It has been proposed that amino acids are first converted into α-amino aldehydes or α-amino ketones. researchgate.netnih.gov Two molecules of this reactive intermediate then undergo a spontaneous double condensation reaction to form a stable 2,5-dihydropyrazine ring. researchgate.net Subsequent oxidation, which can be either enzymatic or non-enzymatic, leads to the fully aromatic pyrazine ring. researchgate.net

This pathway is supported by the identification of 3,6-dihydro-2,5-dimethylpyrazine in the emissions of the fruit fly Anastrepha serpentina, suggesting that dihydropyrazines are indeed natural intermediates. researchgate.net While many naturally identified pyrazines are alkylated, methoxylated pyrazines are also found, known for their potent, often earthy or bell pepper-like aromas. scispace.comontosight.ai

Table 1: Examples of Naturally Occurring Pyrazine Derivatives and Their Sources

Compound NameSubstitution PatternNatural Source(s)
2,5-DimethylpyrazineAlkylRoasted sesame seeds, asparagus, tea, malt (B15192052) scispace.commdpi.com
2,3,5-TrimethylpyrazineAlkylRoasted peanuts, potatoes, cocoa products inchem.org
2-Methoxy-3-isopropylpyrazineMethoxy (B1213986), AlkylGreen bell peppers, galbanum oil, beetroot scispace.comresearchgate.net
Tetramethylpyrazine (Ligustrazine)AlkylFermented soybeans, Chinese herbal medicine (Ligusticum wallichii) mdpi.com
2-AcetylpyrazineAcylToasted foods, popcorn aroma inchem.orgresearchgate.net

This table presents examples of naturally occurring pyrazine derivatives to illustrate the diversity of substitution patterns found in nature.

Biomimetic Syntheses of Dihydropyrazine (B8608421) Scaffolds

The proposed biosynthetic pathway involving the dimerization of α-aminocarbonyls provides a direct blueprint for laboratory synthesis. Biomimetic synthesis attempts to replicate the efficiency and selectivity of natural processes under controlled conditions.

A prominent biomimetic approach to the 2,5-dihydropyrazine scaffold involves the self-condensation of α-amino ketones. rsc.org For instance, α-aminoacetone has been shown to spontaneously dimerize to form 2,5-dihydro-3,6-dimethylpyrazine. rsc.org This reaction directly mimics the proposed biological condensation step.

Further extending this concept, a one-pot biomimetic synthesis for various 2,5-disubstituted pyrazine alkaloids has been developed. nih.gov In this method, α-amino aldehydes are generated in situ from readily available amino acids. These aldehydes then undergo spontaneous dimerization to the dihydropyrazine intermediate, which is subsequently oxidized to the final pyrazine product. researchgate.netnih.gov This strategy validates the proposed biosynthetic pathway and provides a concise route to these natural products. nih.gov The choice of solvent and reaction conditions is critical to facilitate the sequence of deprotection, dimerization, and oxidation within a single reaction vessel. nih.gov

Table 2: Examples of Biomimetic Synthesis of Dihydropyrazine Derivatives

Precursor(s)Dihydropyrazine IntermediateFinal ProductKey Features
α-Aminoacetone (2 molecules)2,5-Dihydro-3,6-dimethylpyrazine2,5-Dimethylpyrazine (upon oxidation)Spontaneous self-condensation. rsc.org
Valine-derived α-amino aldehyde (2 molecules)2,5-Dihydro-3,6-diisopropylpyrazine2,5-DiisopropylpyrazineIn situ generation of aldehyde, one-pot reaction. researchgate.netnih.gov
Tryptophan-derived α-amino aldehyde (2 molecules)2,5-Dihydro-3,6-bis(3-indolylmethyl)pyrazine2,5-Bis(3-indolylmethyl)pyrazineDemonstrates viability with complex amino acid side chains. nih.gov

This table summarizes key examples of biomimetic approaches to dihydropyrazine scaffolds, highlighting the precursor-product relationship.

Enzyme-Catalyzed Transformations and Their Relevance to Dihydropyrazine Formation and Reactivity

Enzymes play a crucial role in both the formation of dihydropyrazine precursors and the subsequent reactivity of the dihydropyrazine ring. While the dimerization to the dihydropyrazine core can occur spontaneously, the generation of the α-aminocarbonyl monomers and the final oxidation to an aromatic pyrazine are often enzyme-catalyzed.

Formation of Precursors: The biosynthesis of the α-amino acid building blocks is a fundamental enzymatic process. Furthermore, enzymes such as aminotransferases and amino acid dehydrogenases are highly relevant as they catalyze the interconversion of α-amino acids and α-keto acids. nih.govmdpi.com

D-Amino Acid Aminotransferases (DAATs): These enzymes catalyze the stereoselective transfer of an amino group from a donor amino acid to an α-keto acid acceptor. mdpi.com This type of reaction is a key method for producing the α-aminoketone precursors required for dihydropyrazine synthesis.

Amino Acid Dehydrogenases (AADHs): This superfamily of enzymes catalyzes the reversible reductive amination of keto acids to produce chiral amino acids, using NAD(P)+ as a cofactor. mdpi.com Engineering these enzymes can create pathways to unnatural amino acids, which could in turn serve as precursors for novel dihydropyrazine structures.

Reactivity of the Dihydropyrazine Ring: Once the 2,5-dihydropyrazine is formed, its most significant reaction in a biological context is oxidation to the corresponding aromatic pyrazine. This step can occur via air oxidation but can also be facilitated by enzymes. For example, oxidases are enzymes that could catalyze this dehydrogenation, completing the biosynthetic pathway and yielding the stable, aromatic final product. nih.gov

Multi-enzyme cascade systems, where several enzymes work in sequence, are a powerful tool in biocatalysis and mirror how metabolic pathways operate in nature. mdpi.comfrontiersin.org A system for dihydropyrazine synthesis could involve a dehydrogenase or transaminase to produce the α-aminoketone, followed by spontaneous dimerization and finally an oxidase to aromatize the ring.

Table 3: Relevant Enzyme Classes in Dihydropyrazine-Related Pathways

Enzyme ClassEC Number (Example)Catalyzed ReactionRelevance to Dihydropyrazine Scaffolds
AminotransferasesEC 2.6.1.21 (D-alanine transaminase)α-Keto Acid + Amino Donor ⇌ α-Amino Acid + Keto AcceptorSynthesis of α-aminoketone precursors. mdpi.com
Amino Acid DehydrogenasesEC 1.4.1.XL-Amino Acid + NAD(P)+ ⇌ α-Keto Acid + NH3 + NAD(P)HReversible synthesis of amino acid precursors from keto acids. mdpi.com
Oxidases/DehydrogenasesN/A2,5-Dihydropyrazine + Acceptor ⇌ Pyrazine + Reduced AcceptorAromatization of the dihydropyrazine ring to the final pyrazine product. nih.gov

This table outlines the key enzyme classes and their roles in the formation of precursors for and reactions of dihydropyrazines.

Emerging Research Directions and Future Perspectives in 3,6 Dimethoxy 2,5 Dihydropyrazine Chemistry

Development of Novel Derivatization Strategies and Functionalization

While historically used as a scaffold for asymmetric synthesis, recent research has focused on expanding the chemical space of dihydropyrazines through novel derivatization and functionalization methods. These strategies aim to introduce diverse substituents and functionalities onto the dihydropyrazine (B8608421) core, enabling the synthesis of a wider range of complex molecules.

A key area of development involves palladium-catalyzed cross-coupling reactions. researchgate.net Investigations into N-Boc protected piperazine-2,5-dione have led to the synthesis of bis(vinylphosphate) derivatives, which serve as versatile intermediates. researchgate.netrsc.org These intermediates readily participate in Suzuki and Stille cross-coupling reactions, allowing for the introduction of various aryl and vinyl groups at the 2- and 5-positions of the 1,4-dihydropyrazine (B12976148) ring in fair to good yields. researchgate.netrsc.org

Furthermore, once the dihydropyrazine ring is formed, it can be further functionalized using anionic chemistry. researchgate.netrsc.org This approach allows for the introduction of additional substituents, providing access to a diverse library of polysubstituted dihydropyrazines. Another significant strategy involves the Michael addition to N,N-diacyl-1,4-dihydropyrazine derivatives, which have been synthesized in high yields. These compounds act as effective substrates for reactions with various nucleophiles, expanding the scope of accessible structures. rsc.org

These advanced derivatization methods are pivotal for moving the dihydropyrazine scaffold from a specialized reagent to a versatile building block in synthetic chemistry.

Derivatization StrategyReaction TypeKey Intermediate/SubstrateOutcome
Palladium-Catalyzed CouplingSuzuki or Stille Cross-CouplingBis(vinylphosphate) derivative of N-Boc piperazine-2,5-dioneSynthesis of 2,5-disubstituted 1,4-dihydropyrazines. researchgate.netrsc.org
Anionic FunctionalizationNucleophilic Addition/SubstitutionPre-functionalized 1,4-dihydropyrazinesFurther substitution on the dihydropyrazine ring. researchgate.netrsc.org
Michael AdditionConjugate AdditionN,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazineAddition of various nucleophiles to the dihydropyrazine system. rsc.org

Exploration of New Catalytic Applications Beyond Chiral Auxiliaries

The inherent electronic properties of the pyrazine (B50134) and dihydropyrazine core are being explored for novel catalytic applications that extend beyond their established use in asymmetric synthesis. A particularly promising area is the development of pyrazine-based organophotoredox catalysts. Dicyanopyrazine (DPZ) and its derivatives have emerged as exceptional organic photoredox catalysts for a variety of synthetic transformations. rsc.org The catalytic activity of DPZ can be fine-tuned by modifying its π-system, which alters its ability to facilitate single electron transfer (SET) or energy transfer (EnT) pathways. rsc.org The high chemical and photostability of the DPZ core make it a robust platform for developing new catalytic cycles. rsc.org

In addition to organocatalysis, dihydropyrazine and pyrazine derivatives are being incorporated into metal-based catalytic systems. For instance, acridine-based pincer complexes of manganese and ruthenium have proven effective for the dehydrogenative coupling of alcohols and diamines to form substituted pyrazines and quinoxalines, respectively. researchgate.net While this demonstrates the synthesis of the pyrazine ring, it highlights the potential for the dihydropyrazine scaffold itself to act as a ligand, modulating the activity of a metal center in other catalytic transformations. The combination of the dihydropyrazine scaffold with transition metals could lead to new catalysts for a wide range of organic reactions.

Catalysis TypeCatalyst ClassExample ApplicationPotential Role of Dihydropyrazine Scaffold
Photoredox CatalysisDicyanopyrazine (DPZ) DerivativesRadical coupling reactions, enantioselective protocols. rsc.orgAs the core photocatalytic unit, tunable for specific reactions. rsc.org
Metal-Based CatalysisAcridine-Pincer Complexes (Mn, Ru)Dehydrogenative coupling to synthesize pyrazines. researchgate.netCan serve as a ligand to modulate metal center activity in various catalytic processes.

Integration into Flow Chemistry and Automation for High-Throughput and Efficient Synthesis

The synthesis of dihydropyrazines and other heterocyclic compounds is increasingly benefiting from the integration of continuous flow chemistry and automation. acs.orgnih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net These benefits are particularly relevant for reactions that involve hazardous reagents or intermediates, or require high temperatures and pressures. researchgate.net

The synthesis of dihydropyridine (B1217469) and pyridine (B92270) derivatives, which are structurally related to dihydropyrazines, has been successfully demonstrated in continuous flow microwave and conductive heating reactors. acs.orgnih.gov For example, the Hantzsch dihydropyridine synthesis can be transferred from batch to a continuous flow process with high yields. acs.org Multi-step syntheses of active pharmaceutical ingredients have been "telescoped" in flow systems, where multiple reaction steps are performed consecutively without manual intervention or isolation of intermediates. polymersource.ca This approach significantly increases efficiency and reduces waste.

Given these successes, the application of flow chemistry to the synthesis of 3,6-dimethoxy-2,5-dihydropyrazine and its derivatives is a logical and promising next step. It would enable safer handling of reagents, facilitate on-demand production, and allow for the rapid generation of derivative libraries through automated, high-throughput screening. polymersource.caacs.org

FeatureBatch SynthesisFlow Chemistry
Safety Higher risk with hazardous reagents and exotherms.Enhanced safety through small reactor volumes and superior temperature control. researchgate.net
Scalability Often challenging, requires re-optimization.Simpler scale-up by running the system for longer periods. nih.gov
Control Less precise control over temperature and mixing.Precise control over residence time, temperature, and mixing. researchgate.net
Multi-step Synthesis Requires isolation and purification at each step.Enables "telescoped" reactions, improving efficiency. polymersource.ca
Throughput Lower throughput, less suitable for library synthesis.Ideal for high-throughput screening and automated library generation. polymersource.ca

Advanced Materials Science Applications of Dihydropyrazine Scaffolds

The unique electronic and structural properties of the dihydropyrazine and pyrazine scaffolds are being leveraged to create novel functional materials for a range of advanced applications. Research is extending into polymers, molecular electronics, and coordination polymers.

Conductive and Functional Polymers: Novel dihydropyrazine (DHP)-based polymers have been synthesized for use in flexible temperature sensors. researchgate.net These polymers, created via direct arylation polymerization, can be made soluble in green solvents like water and alcohol. researchgate.net They exhibit moderate electrical conductivity (≈10−4 to 10−1 S cm−1) without requiring additional dopants and show an impressive temperature coefficient of resistance, making them highly suitable for printable electronics. researchgate.net Similarly, pyrazine-based water-soluble conjugated polymers are being developed, with their fluorescence properties enhanced by the formation of intermolecular hydrogen bonds facilitated by the pyrazine rings. acs.org

Molecular Electronics: The pyrazine ring serves as a robust anchor for creating highly conductive molecular junctions with carbon electrodes like graphene. rsc.org These junctions are formed through condensation reactions and are structurally well-defined and stable. The pyrazine anchor facilitates strong π-type electronic coupling between the molecule and the electrode. rsc.org Furthermore, the electronic properties of these junctions can be tuned; they are typically n-type devices, but can be switched to p-type upon hydrogenation, demonstrating the platform's versatility. rsc.org In another application, 2,5-di(aryleneethynyl)pyrazine derivatives have been used as dopants in organic light-emitting diodes (OLEDs), significantly enhancing electron transport and device efficiency. rsc.org

Coordination Polymers and Scaffolds: The nitrogen atoms in the pyrazine ring make it an excellent ligand for constructing coordination polymers. mdpi.comnih.gov These materials can exhibit interesting photoluminescent and magnetic properties. mdpi.com While the term "scaffold" in this context refers to the molecular framework, the broader concept of using dihydropyrazine-containing building blocks extends to the fabrication of porous materials for tissue engineering, where the scaffold's chemical functionality can influence cell adhesion and growth. researchgate.netnih.gov The ability to functionalize the dihydropyrazine core allows for the tailoring of surface properties, a key requirement in developing biomaterials. nih.govmdpi.com

Application AreaMaterial TypeKey Feature/PropertyExample
Flexible Electronics Dihydropyrazine-based polymersModerate electrical conductivity, high temperature coefficient of resistance.Temperature sensors on flexible PET substrates. researchgate.net
Organic Electronics Pyrazine-anchored moleculesRobust, highly conductive, and polarity-tunable molecular junctions.Anthracene connected to graphene electrodes via pyrazine anchors. rsc.org
Optoelectronics Aryleneethynyl-pyrazine derivativesEnhanced electron-transporting properties.Dopant in MEH-PPV based OLEDs. rsc.org
Functional Materials Pyrazine-based coordination polymersPhotoluminescence, antiferromagnetic properties.2D Cu(II) coordination polymer with a quinoline-pyrazine ligand. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dimethoxy-2,5-dihydropyrazine?

The compound is typically synthesized via alkylation of dihydropyrazine precursors. For example, reactions with alkyl halides (e.g., methyl, isoprenyl, or benzyl bromides) under controlled conditions yield substituted derivatives. Key steps include refluxing with reducing agents and purification via crystallization . Characterization is achieved through NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (MS) to confirm structure and purity .

Q. How is the stereochemistry of this compound analyzed?

Diastereomeric mixtures are resolved using gradient-selected NMR techniques (e.g., gCOSY, NOESY, ROESY) combined with computational methods (DFT/GIAO). Coupling constants (e.g., <sup>5</sup>JH2,H5) and NOE correlations distinguish syn- and anti-isomers, revealing boat conformations of the dihydropyrazine ring .

Q. What physical properties are critical for handling this compound?

Key properties include a density of 1.028 g/cm³, boiling point of 245.2°C, and refractive index of 1.503. Storage requires protection from moisture and light, with recommended handling in ventilated environments due to moderate vapor pressure (0.0456 mmHg at 25°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-configured this compound be optimized?

Chiral auxiliaries like (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine enable enantioselective synthesis. Asymmetric alkylation or condensation reactions with indole derivatives are performed under inert conditions, followed by chiral HPLC or enzymatic resolution to achieve >95% enantiomeric excess .

Q. What methodological challenges arise in resolving isomeric impurities during synthesis?

Condensation reactions (e.g., with 1,2-diaminopropane and diketones) often yield isomeric byproducts (e.g., 2-ethyl-3,5- vs. 3,6-dimethyl derivatives). LC-MS with isotopic labeling or tandem MS fragmentation patterns distinguishes isomers, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .

Q. How does conformational analysis inform reactivity in derivatization studies?

The "folded" conformation of the dihydropyrazine ring, shielded by aromatic indole groups, influences regioselectivity in alkylation or oxidation. Computational modeling (DFT) predicts steric hindrance, guiding the choice of electrophiles (e.g., allyl vs. benzyl bromides) for targeted functionalization .

Q. What strategies mitigate low yields in large-scale dihydropyrazine synthesis?

Yield optimization involves stepwise temperature control (e.g., −60°C for adduct formation, gradual warming for cyclization) and catalysts (KF for desilylation). Solvent selection (e.g., THF for solubility vs. MeOH for crystallization) and stoichiometric excess of reagents (1.5–2 eq) improve efficiency .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported NMR chemical shifts?

Variations in solvent (CDCl3 vs. DMSO-d6), concentration, or temperature alter shift values. Internal standards (TMS) and controlled experimental replication are critical. Cross-validation with computational NMR predictions (GIAO) resolves ambiguities .

Q. Why might synthetic yields vary between laboratories for the same protocol?

Trace moisture or oxygen can deactivate catalysts or promote side reactions. Strict anhydrous conditions (Schlenk line) and freshly distilled reagents are essential. Reproducibility is enhanced by detailed hazard assessments and adherence to risk-mitigation protocols .

Structure-Activity Relationship (SAR) Considerations

Q. How can dihydropyrazine derivatives be tailored for biological activity studies?

Functionalization at the 2- and 5-positions with indole or benzyl groups enhances bioactivity. For example, Na-Benzyl derivatives (e.g., compound 42 in ) are intermediates for antitumor agents. SAR studies require systematic variation of substituents followed by in vitro assays (e.g., cytotoxicity, enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.